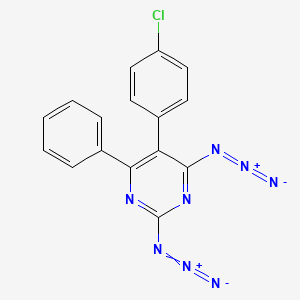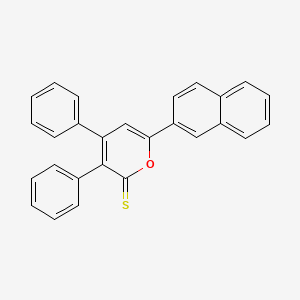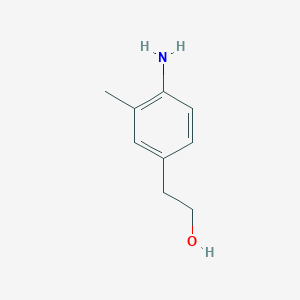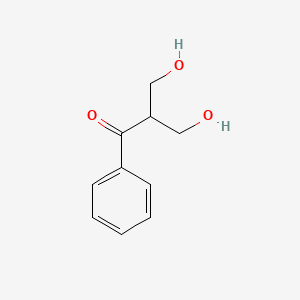
3-Hydroxy-2-(hydroxymethyl)-1-phenylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-2-(hydroxymethyl)-1-phenylpropan-1-one is an organic compound with a complex structure that includes a hydroxyl group, a hydroxymethyl group, and a phenyl group attached to a propanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-(hydroxymethyl)-1-phenylpropan-1-one can be achieved through several methods. One common approach involves the reaction of benzyl bromide with 2,2-bis(hydroxymethyl)propanoic acid in the presence of a base such as sodium hydroxide. This reaction typically proceeds under mild conditions and yields the desired product in good overall yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as lipases, can also enhance the regioselectivity and efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-2-(hydroxymethyl)-1-phenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-oxo-2-(hydroxymethyl)-1-phenylpropan-1-one.
Reduction: Formation of 3-hydroxy-2-(hydroxymethyl)-1-phenylpropan-1-ol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
3-Hydroxy-2-(hydroxymethyl)-1-phenylpropan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-2-(hydroxymethyl)-1-phenylpropan-1-one involves its interaction with various molecular targets and pathways. The hydroxyl and hydroxymethyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The phenyl group can also contribute to the compound’s overall stability and reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hydroxy-2-(hydroxymethyl)-2-methylpropanoate: Similar structure but with a methyl group instead of a phenyl group.
3-Hydroxy-2-(hydroxymethyl)pyridine: Contains a pyridine ring instead of a phenyl group.
Uniqueness
3-Hydroxy-2-(hydroxymethyl)-1-phenylpropan-1-one is unique due to the presence of the phenyl group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable in specific applications where the phenyl group plays a crucial role .
Propriétés
Numéro CAS |
648416-51-7 |
|---|---|
Formule moléculaire |
C10H12O3 |
Poids moléculaire |
180.20 g/mol |
Nom IUPAC |
3-hydroxy-2-(hydroxymethyl)-1-phenylpropan-1-one |
InChI |
InChI=1S/C10H12O3/c11-6-9(7-12)10(13)8-4-2-1-3-5-8/h1-5,9,11-12H,6-7H2 |
Clé InChI |
UETMVYJLGQOUFJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C(CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methyl-5-[(trimethylsilyl)ethynyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12608398.png)
![2-Acetyl-9-chloro-1-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B12608404.png)
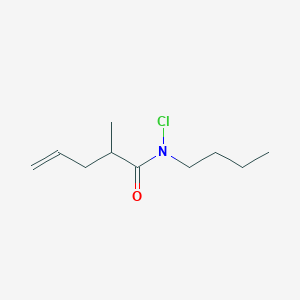
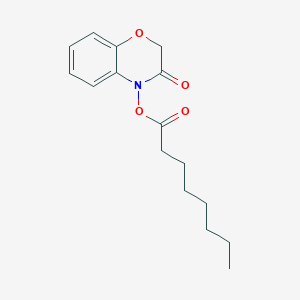
![6-Amino-N-{[3-(1-hydroxyethyl)-4-nitrophenyl]methyl}hexanamide](/img/structure/B12608411.png)
![2-(3-Bromo-phenyl)-4-methyl-2,5-dihydro-[1,2,3]thiadiazole 1,1-dioxide](/img/structure/B12608423.png)
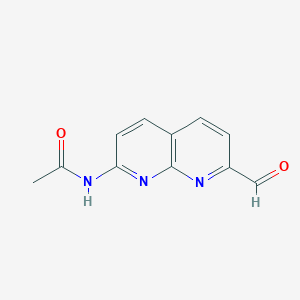
![5-Chloro-2-hydroxy-N-[4-methyl-2-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12608437.png)

